

The Fragmentation Roadmap of 1-Methylallyl Acetate: An In-Depth Mass Spectrometry Guide

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Compound of Interest

Compound Name: 1-Methylallyl acetate

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This technical guide provides a comprehensive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of **1-methylallyl acetate** (also known as but-3-en-2-yl acetate). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights and practical analytical guidance. Our approach moves beyond a simple cataloging of fragments to explain the causal factors driving the fragmentation cascade, ensuring a robust and self-validating understanding of the process.

Introduction: The Analytical Significance of Fragmentation Patterns

In the realm of chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns generated under electron ionization provide a veritable fingerprint of a molecule, revealing inherent structural motifs and bond stabilities. For a molecule like **1-methylallyl acetate**, an unsaturated ester with a molecular weight of 114.14 g/mol, its fragmentation is a rich interplay of charge localization, radical stabilization, and rearrangement reactions.^[1] Understanding these pathways is not merely an academic exercise; it is fundamental to the confident identification of this and related structures in complex matrices, a common challenge in pharmaceutical and flavor chemistry.

Core Fragmentation Pathways of 1-Methylallyl Acetate

Upon electron ionization, **1-methylallyl acetate** ($C_6H_{10}O_2$) forms a molecular ion ($M^{+\cdot}$) at a mass-to-charge ratio (m/z) of 114. This energetic radical cation is transient and undergoes a series of fragmentation reactions to yield more stable charged and neutral species. The principal fragments observed in the mass spectrum of **1-methylallyl acetate** are summarized below.

| m/z | Proposed Fragment Ion | Relative Intensity |
|-------|-----------------------|--------------------|
| 43 | $[CH_3CO]^+$ | Base Peak (100%) |
| 72 | $[C_4H_8O]^{+\cdot}$ | High |
| 55 | $[C_4H_7]^+$ | Moderate |
| 54 | $[C_4H_6]^{+\cdot}$ | Moderate |
| 99 | $[M - CH_3]^+$ | Low |
| 70 | $[C_5H_6O]^{+\cdot}$ | Low |

Note: Relative intensities are qualitative and based on typical EI-MS spectra.

The Genesis of the Base Peak: Alpha-Cleavage and the Acylium Ion (m/z 43)

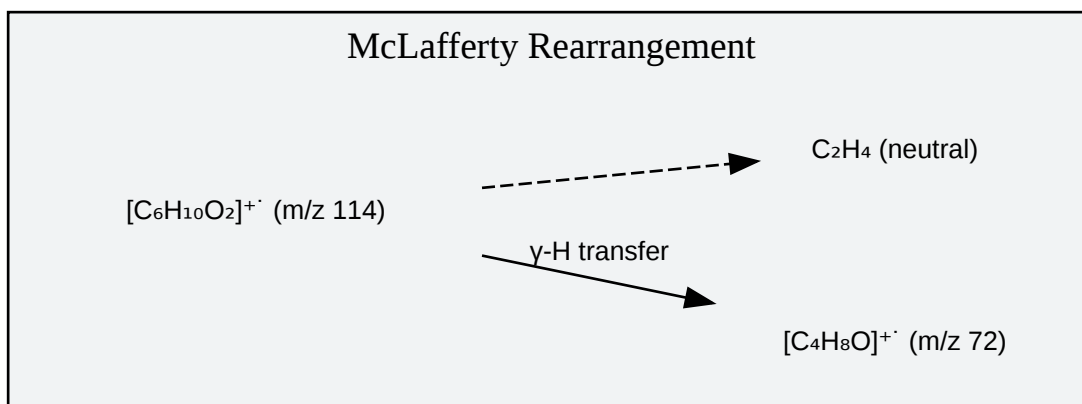
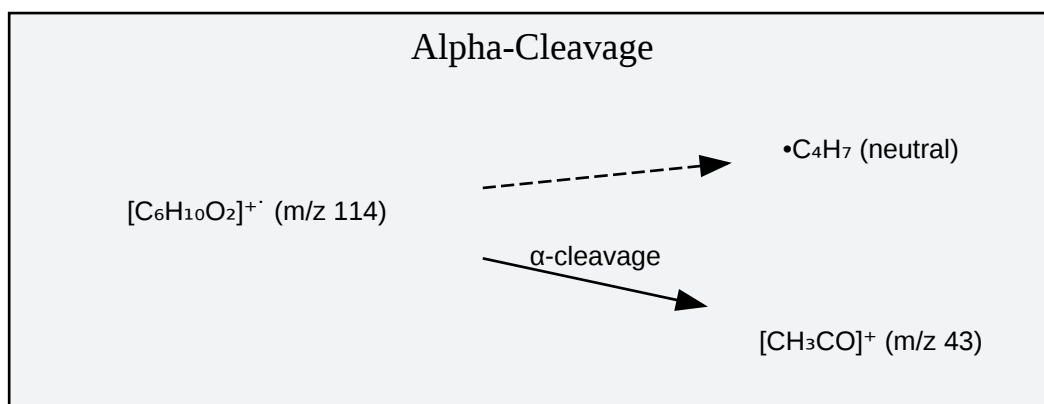
The most abundant ion in the mass spectrum of **1-methylallyl acetate** is the acylium ion, $[CH_3CO]^+$, at m/z 43.^{[1][2]} Its formation is a classic example of alpha-cleavage, a highly favored fragmentation pathway for carbonyl compounds.^[2] The driving force for this cleavage is the stability of the resulting acylium ion, where the positive charge is stabilized by resonance with the lone pair of electrons on the oxygen atom.

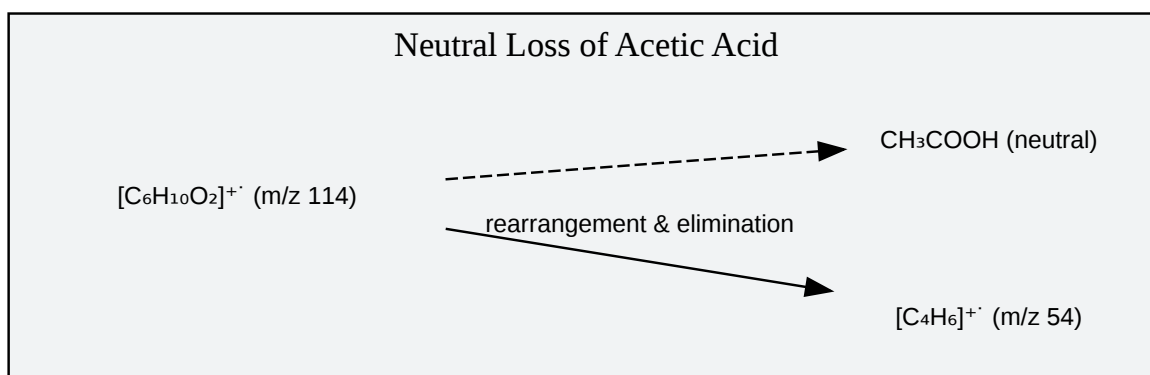
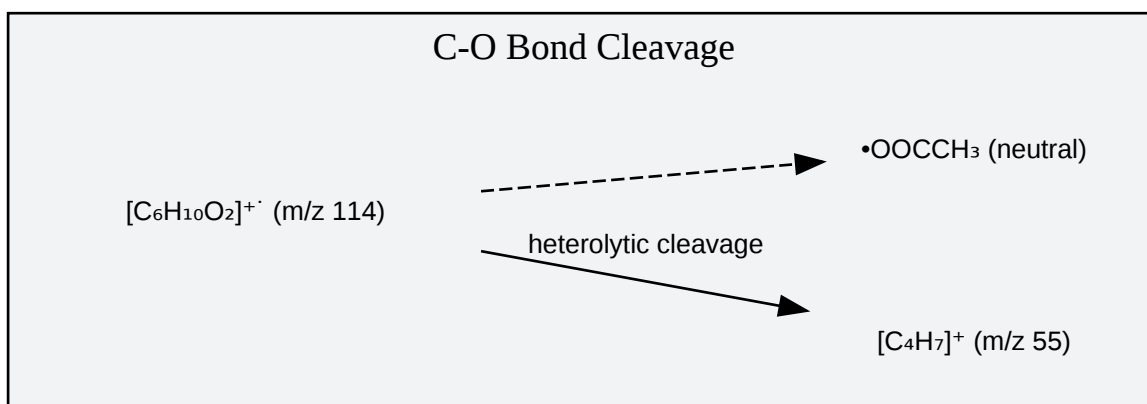
The mechanism proceeds as follows:

- Ionization: An electron is ejected from the non-bonding lone pair of the carbonyl oxygen, forming the molecular ion.

- Homolytic Cleavage: The bond between the carbonyl carbon and the ether oxygen undergoes homolytic cleavage. One electron moves to form a triple bond with the carbonyl carbon, while the other remains on the 1-methylallyl radical.

This process results in the highly stable acylium cation and a neutral 1-methylallyl radical.





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References

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- 2. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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